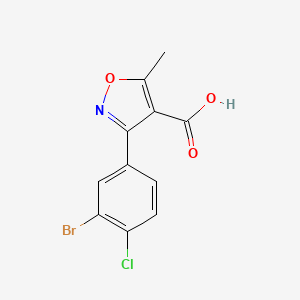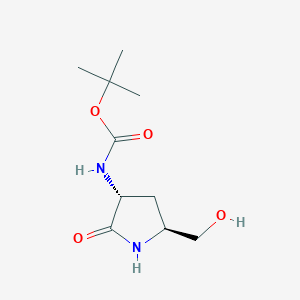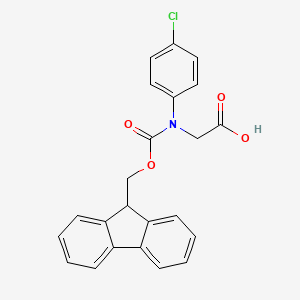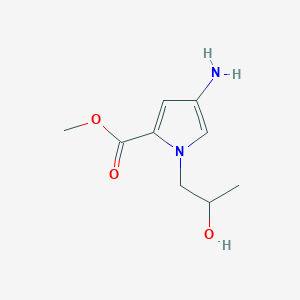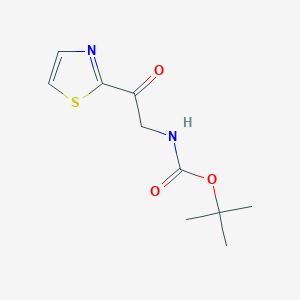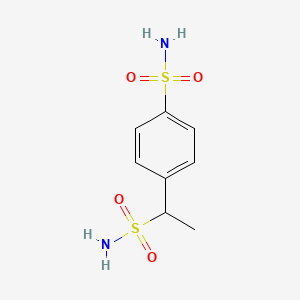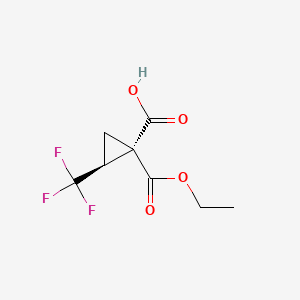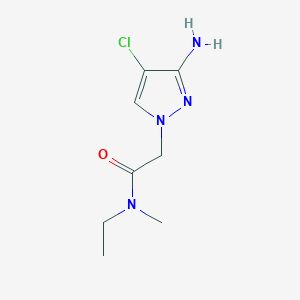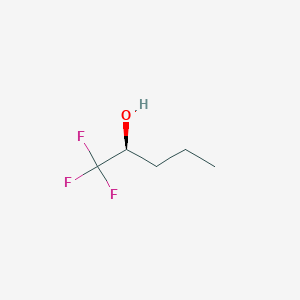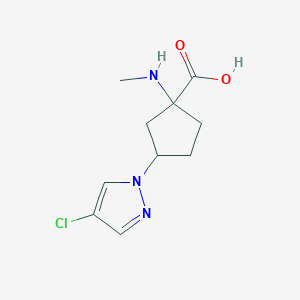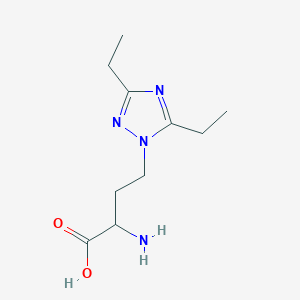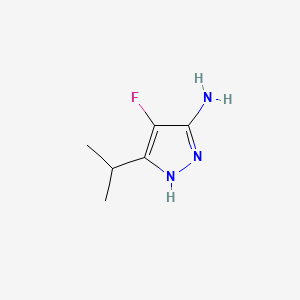
4-Fluoro-3-isopropyl-1H-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-3-(propan-2-yl)-1H-pyrazol-5-amine is a fluorinated pyrazole derivative. This compound is of interest due to its unique chemical structure, which includes a fluorine atom and an isopropyl group attached to the pyrazole ring. The presence of the fluorine atom can significantly alter the compound’s chemical and biological properties, making it a valuable subject for research in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-3-(propan-2-yl)-1H-pyrazol-5-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the fluorine atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor®.
Attachment of the isopropyl group: This step can be accomplished through alkylation reactions using isopropyl halides in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing advanced purification techniques to ensure the final product’s purity.
化学反応の分析
Types of Reactions
4-fluoro-3-(propan-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the compound, potentially altering the pyrazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-fluoro-3-(propan-2-yl)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with unique properties due to the presence of the fluorine atom.
作用機序
The mechanism of action of 4-fluoro-3-(propan-2-yl)-1H-pyrazol-5-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with target molecules. The isopropyl group can also influence the compound’s hydrophobicity and overall molecular conformation.
類似化合物との比較
Similar Compounds
4-fluoro-3-(methyl)-1H-pyrazol-5-amine: Similar structure but with a methyl group instead of an isopropyl group.
3-(propan-2-yl)-1H-pyrazol-5-amine: Lacks the fluorine atom, affecting its chemical and biological properties.
4-chloro-3-(propan-2-yl)-1H-pyrazol-5-amine: Contains a chlorine atom instead of fluorine, leading to different reactivity and properties.
Uniqueness
4-fluoro-3-(propan-2-yl)-1H-pyrazol-5-amine is unique due to the combination of the fluorine atom and the isopropyl group The fluorine atom can significantly enhance the compound’s stability, lipophilicity, and biological activity compared to its non-fluorinated counterparts
特性
分子式 |
C6H10FN3 |
|---|---|
分子量 |
143.16 g/mol |
IUPAC名 |
4-fluoro-5-propan-2-yl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C6H10FN3/c1-3(2)5-4(7)6(8)10-9-5/h3H,1-2H3,(H3,8,9,10) |
InChIキー |
IQVLXRPDPVYBDN-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C(=NN1)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5-carboxylate](/img/structure/B13629491.png)
